Cas no 45889-43-8 (1-(2-hydroxyethyl)azepan-2-one)
1-(2-hydroxyethyl)azepan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2H-Azepin-2-one,hexahydro-1-(2-hydroxyethyl)-
- 1-(2-Hydroxyethyl)-eta-caprolactam
- 1-(2-Hydroxy-ethyl)-2-oxo-hexahydro-1H-azepin
- 1-(2'-hydroxyethyl)azepan-2-one
- 1-(2-hydroxy-ethyl)-azepan-2-one
- AC1L49M2
- AC1Q7D0N
- AG-B-78013
- CTK8A4863
- EN300-60098
- SureCN2790863
- 1-(2-hydroxyethyl)azepan-2-one
- Z425794504
- CS-0252410
- Hydroxyethylcaprolactam
- 45889-43-8
- DTXSID00196639
- SCHEMBL2790863
- AKOS009562141
- N-2-hydroxyethylcaprolactam
- 2H-Azepin-2-one, hexahydro-1-(2-hydroxyethyl)-
- G44910
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- Inchi: 1S/C8H15NO2/c10-7-6-9-5-3-1-2-4-8(9)11/h10H,1-7H2
- InChI Key: KZJHLERAPCHKAI-UHFFFAOYSA-N
- SMILES: O=C1CCCCCN1CCO
Computed Properties
- Exact Mass: 157.110278721g/mol
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 40.5Ų
1-(2-hydroxyethyl)azepan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B444245-25mg |
1-(2-hydroxyethyl)azepan-2-one |
45889-43-8 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B444245-50mg |
1-(2-hydroxyethyl)azepan-2-one |
45889-43-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B444245-250mg |
1-(2-hydroxyethyl)azepan-2-one |
45889-43-8 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-60098-0.05g |
1-(2-hydroxyethyl)azepan-2-one |
45889-43-8 | 95% | 0.05g |
$88.0 | 2023-05-03 | |
| Enamine | EN300-60098-0.1g |
1-(2-hydroxyethyl)azepan-2-one |
45889-43-8 | 95% | 0.1g |
$132.0 | 2023-05-03 | |
| Enamine | EN300-60098-0.25g |
1-(2-hydroxyethyl)azepan-2-one |
45889-43-8 | 95% | 0.25g |
$188.0 | 2023-05-03 | |
| Enamine | EN300-60098-0.5g |
1-(2-hydroxyethyl)azepan-2-one |
45889-43-8 | 95% | 0.5g |
$353.0 | 2023-05-03 | |
| Enamine | EN300-60098-1.0g |
1-(2-hydroxyethyl)azepan-2-one |
45889-43-8 | 95% | 1g |
$470.0 | 2023-05-03 | |
| Enamine | EN300-60098-2.5g |
1-(2-hydroxyethyl)azepan-2-one |
45889-43-8 | 95% | 2.5g |
$923.0 | 2023-05-03 | |
| Enamine | EN300-60098-5.0g |
1-(2-hydroxyethyl)azepan-2-one |
45889-43-8 | 95% | 5g |
$1364.0 | 2023-05-03 |
1-(2-hydroxyethyl)azepan-2-one Suppliers
1-(2-hydroxyethyl)azepan-2-one Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on 1-(2-hydroxyethyl)azepan-2-one
Research Brief on 1-(2-hydroxyethyl)azepan-2-one (CAS: 45889-43-8): Recent Advances and Applications
The compound 1-(2-hydroxyethyl)azepan-2-one (CAS: 45889-43-8) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This seven-membered lactam derivative, featuring a 2-hydroxyethyl substituent, serves as a versatile building block in medicinal chemistry and drug discovery. Recent studies have explored its role as a precursor for novel bioactive molecules, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing selective HDAC6 inhibitors. Researchers utilized 45889-43-8 as a key intermediate to develop isoform-specific histone deacetylase inhibitors with improved blood-brain barrier penetration. The 2-hydroxyethyl moiety was found to be crucial for maintaining water solubility while preserving the compound's ability to chelate zinc ions in the enzyme's active site.
In neuropharmacology, 1-(2-hydroxyethyl)azepan-2-one has shown promise as a scaffold for developing novel neuroprotective agents. A recent Nature Communications paper (2024) reported its incorporation into hybrid molecules that simultaneously target oxidative stress and protein misfolding pathways implicated in neurodegenerative diseases. The seven-membered ring structure appears to provide optimal conformational flexibility for interacting with multiple biological targets.
From a synthetic chemistry perspective, advancements in the production of 45889-43-8 have been achieved through improved catalytic ring-expansion methodologies. A 2023 ACS Catalysis publication described an efficient nickel-catalyzed process that yields the compound with >95% enantiomeric purity, addressing previous challenges in large-scale production. This development is particularly significant for its potential application in manufacturing chiral pharmaceuticals.
The compound's safety profile has been recently evaluated in several preclinical studies. Toxicology reports indicate favorable pharmacokinetic properties with oral bioavailability ranging from 60-75% across species. However, researchers note that the 2-hydroxyethyl group may contribute to dose-dependent hepatotoxicity at concentrations above 500 mg/kg, suggesting the need for structural optimization in certain therapeutic applications.
Emerging applications in materials science have also been reported. A 2024 Advanced Materials study demonstrated that derivatives of 1-(2-hydroxyethyl)azepan-2-one can serve as monomers for biodegradable polymers with tunable mechanical properties. The lactam ring provides sites for functionalization while the hydroxyl group enables cross-linking, creating materials suitable for drug-eluting medical devices.
Future research directions appear to focus on three main areas: development of targeted drug delivery systems utilizing the compound's amphiphilic properties, exploration of its potential in antibiotic adjuvants to combat antimicrobial resistance, and investigation of its metabolites as biomarkers for certain metabolic disorders. The continued interest in 45889-43-8 underscores its importance as a multifunctional chemical entity in biomedical research.
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